Derazantinib Racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

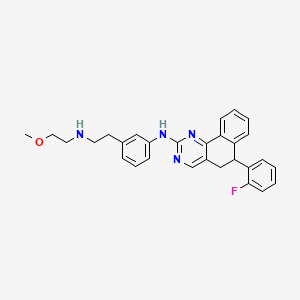

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Derazantinib: A Technical Deep Dive into its Chirality and Enantiomeric Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers. Derazantinib is a chiral molecule, and it is the (6R)-enantiomer that has been advanced through clinical development. This technical guide provides an in-depth analysis of the chirality of Derazantinib, its enantiomers, and the implications for its pharmacological profile. While direct comparative data for the (S)-enantiomer is not extensively available in public literature, this document consolidates the known information regarding the clinically relevant (6R)-enantiomer and provides a framework for understanding the significance of its stereochemistry.

Introduction to Derazantinib and its Mechanism of Action

Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding site of FGFR kinases, thereby blocking the downstream signaling cascades that promote tumor growth and survival.[1][3] It exhibits potent activity against FGFR1, FGFR2, and FGFR3.[3] Clinical investigations have primarily focused on its efficacy in patients with tumors harboring FGFR genetic aberrations, such as fusions, mutations, or amplifications.[4][5]

The Chiral Nature of Derazantinib

The chemical structure of Derazantinib, systematically named (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine, reveals a single stereocenter at the C6 position of the dihydrobenzo[h]quinazoline core.[2] This chiral center gives rise to two enantiomers: (6R)-Derazantinib and (6S)-Derazantinib. The designation "(6R)-" explicitly indicates that the active pharmaceutical ingredient developed and studied in clinical trials is the R-enantiomer. The existence of "Derazantinib Racemate" as a commercially available research chemical further underscores the stereochemical nature of the molecule.

Pharmacological Profile

The pharmacological data available for Derazantinib predominantly pertains to the (6R)-enantiomer, which is the form used in clinical studies.

In Vitro Potency

The inhibitory activity of (6R)-Derazantinib against various FGFR kinases has been characterized through in vitro assays. The available data is summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| FGFR1 | 4.5[3] |

| FGFR2 | 1.8[3] |

| FGFR3 | 3[3] |

| FGFR4 | >10,000 |

Table 1: In vitro inhibitory activity of (6R)-Derazantinib against FGFR kinases.

Signaling Pathway Inhibition

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs) to FGFRs, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway. Derazantinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals that are critical for tumor cell proliferation and survival.

Pharmacokinetic Profile

The pharmacokinetic properties of Derazantinib have been evaluated in clinical trials, with data available for the (6R)-enantiomer.

| Parameter | Value |

| Bioavailability | Orally bioavailable[2] |

| Metabolism | Primarily metabolized by CYP3A4[6] |

| Elimination | - |

Table 2: Pharmacokinetic parameters of (6R)-Derazantinib. (Note: Specific values for parameters like half-life, Cmax, and AUC are dose-dependent and vary across studies. This table provides a general overview. Comparative pharmacokinetic data for the (S)-enantiomer or the racemate is not publicly available.)

Experimental Protocols: Chiral Separation

The separation of enantiomers is critical for the development of single-enantiomer drugs. While a specific, detailed protocol for the chiral separation of Derazantinib is not publicly available, a plausible method can be proposed based on established techniques for similar chiral molecules, particularly those with a dihydrobenzo[h]quinazolin-2-amine scaffold. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.

Proposed Chiral HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a chiral HPLC method for the separation of Derazantinib enantiomers.

Example Experimental Conditions (Hypothetical)

Based on the general principles of chiral chromatography for similar compounds, a starting point for method development could be:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a coated or immobilized amylose or cellulose derivative (e.g., CHIRALPAK® series).

-

Mobile Phase:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for the basic Derazantinib molecule.

-

Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Column Temperature: 20 - 40 °C.

-

Detection: UV detection at a wavelength where Derazantinib exhibits strong absorbance.

Note: These are proposed starting conditions and would require systematic optimization to achieve baseline separation of the (R)- and (S)-enantiomers of Derazantinib.

Conclusion

Derazantinib is a chiral FGFR inhibitor that has been developed as the (6R)-enantiomer. Its potent and selective inhibition of the FGFR signaling pathway provides a promising therapeutic strategy for cancers with specific genetic alterations. While the pharmacological and pharmacokinetic profiles of the clinically investigated (6R)-enantiomer are partially characterized, a comprehensive understanding of the differential properties of the individual enantiomers awaits the public disclosure of more extensive preclinical and clinical data. The development of a robust and validated chiral separation method is a critical component in the manufacturing and quality control of this single-enantiomer drug. The information and proposed methodologies presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fibroblast Growth Factor Receptor (FGFR) Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway and its critical role in oncology. It details the core molecular mechanisms, the landscape of FGFR aberrations across various cancers, strategies for therapeutic intervention, and the challenges posed by therapeutic resistance. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and data presented for comparative analysis.

The Core FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[1] The pathway is initiated by the binding of an FGF ligand to its corresponding FGFR, a family of four receptor tyrosine kinases (FGFR1-4).[1] This interaction, stabilized by heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and subsequent transphosphorylation of tyrosine residues within the intracellular kinase domains.[2][3]

This activation triggers a cascade of downstream signaling events through several major pathways:[1][4]

-

RAS-RAF-MEK-MAPK Pathway: The primary mitogenic pathway, activated via the recruitment of adaptor proteins like FRS2, GRB2, and SOS, leading to cell proliferation and differentiation.[5]

-

PI3K-AKT-mTOR Pathway: Activated by the GAB1 adaptor protein, this pathway is central to promoting cell survival and inhibiting apoptosis.[1][4]

-

PLCγ Pathway: FGFR activation can also stimulate Phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, influencing calcium signaling and activating Protein Kinase C (PKC).[6]

-

JAK-STAT Pathway: This pathway can also be activated by FGFRs and plays a role in promoting tumor invasion and metastasis.[1]

The signaling is tightly regulated by negative feedback mechanisms, including the induction of Sprouty (SPRY) proteins, which can inhibit the pathway at multiple levels.[4]

Dysregulation of FGFR Signaling in Cancer

Aberrant activation of the FGFR pathway is a key oncogenic driver in a variety of malignancies.[2] This dysregulation occurs through several primary genetic mechanisms that lead to ligand-independent or enhanced ligand-dependent signaling.[7][8]

-

Gene Amplification: This is the most common type of FGFR alteration, accounting for approximately 66% of aberrations.[2] Increased gene copy number leads to overexpression of the receptor protein on the cell surface, facilitating hyperactivation of downstream pathways.[2][7] FGFR1 amplification is particularly frequent in squamous non-small cell lung cancer (NSCLC) and breast cancer.[2][9]

-

Activating Mutations: Point mutations in FGFR genes can cause constitutive, ligand-independent activation of the kinase domain or alter ligand-binding specificity.[7] These mutations, which account for about 26% of FGFR aberrations, are commonly found in the kinase or extracellular domains.[2][10] FGFR3 mutations are a hallmark of urothelial carcinoma, while FGFR2 mutations are prevalent in endometrial cancer.[9]

-

Gene Fusions/Rearrangements: Chromosomal translocations can create chimeric fusion proteins where an FGFR kinase domain is joined to a fusion partner that promotes ligand-independent dimerization and constitutive activation.[10][11] Though less common (around 8% of alterations), these fusions are potent oncogenic drivers.[2] FGFR2 fusions are characteristic of intrahepatic cholangiocarcinoma (iCCA), and FGFR3-TACC3 fusions are found in glioblastoma and bladder cancer.[1][9]

Prevalence of FGFR Alterations in Solid Tumors

FGFR aberrations are found in approximately 7% of all cancers, with significant variation in frequency and type across different tumor histologies.[2][9] Understanding this landscape is crucial for patient stratification and the development of targeted therapies.

| Cancer Type | Predominant FGFR Alteration(s) | Reported Prevalence of Alterations | References |

| Urothelial Carcinoma | FGFR3 Mutations, FGFR3 Fusions | ~20% (mutations), 2-3% (fusions) | [1][9] |

| Cholangiocarcinoma (iCCA) | FGFR2 Fusions/Rearrangements | 10-15% | [1][9] |

| Breast Cancer | FGFR1 Amplification | 5-15% | [2][9] |

| Squamous NSCLC | FGFR1 Amplification | 10-22% | [2][9] |

| Gastric Cancer | FGFR2 Amplification | 5-10% | [12] |

| Endometrial Cancer | FGFR2 Mutations | ~10-12% | [4][9] |

| Glioblastoma | FGFR3-TACC3 Fusions | ~3% | [9] |

Table 1: Prevalence of key FGFR alterations in selected solid tumors. Note that frequencies can vary between studies and patient populations.

Therapeutic Targeting of the FGFR Pathway

The identification of FGFR alterations as oncogenic drivers has led to the development of small-molecule tyrosine kinase inhibitors (TKIs) that target the FGFR pathway. Several agents have now received regulatory approval.

| Drug Name | Type | FDA-Approved Indication(s) | Key Clinical Trial Data (for approved indication) | References |

| Erdafitinib | Pan-FGFR inhibitor | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations | ORR: 40%; Median PFS: 5.5 months; Median OS: 13.8 months (Phase 2 BLC2001 study) | |

| Pemigatinib | Selective FGFR1-3 inhibitor | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement | ORR: 35.5%; Median PFS: 6.9 months; Median OS: 21.1 months (Phase 2 FIGHT-202 study) | |

| Futibatinib | Irreversible, covalent FGFR1-4 inhibitor | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements | ORR: 41.7%; Median PFS: 8.9 months; 12-month OS rate: 73.1% (Phase 2 FOENIX-CCA2 study) | |

| Infigratinib | Selective FGFR1-3 inhibitor | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement | ORR: 18.8%; Disease Control Rate: 83.3% (Phase 2 study) |

Table 2: Summary of FDA-approved FGFR inhibitors and associated efficacy data. ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Mechanisms of Therapeutic Resistance

Despite the initial efficacy of FGFR inhibitors, most patients eventually develop resistance, leading to disease progression. Resistance mechanisms are broadly categorized as on-target (involving the FGFR gene itself) or off-target (involving bypass signaling pathways).

-

On-Target Resistance: The most common on-target mechanism is the acquisition of secondary mutations within the FGFR kinase domain. These "gatekeeper" mutations, such as V564F in FGFR2 or V555M in FGFR3, can sterically hinder drug binding while preserving kinase activity.

-

Off-Target Resistance: Cancers can evade FGFR inhibition by activating alternative, parallel signaling pathways to maintain downstream signals like MAPK and PI3K/AKT. Common bypass mechanisms include:

-

Upregulation of other receptor tyrosine kinases, such as EGFR, ERBB3, or MET.

-

Activation of downstream pathway components, such as through NRAS amplification or BRAF fusions.

-

Loss of negative regulators of the PI3K pathway, such as PTEN.

-

Experimental Protocols for FGFR Analysis

Accurate detection of FGFR alterations is paramount for patient selection and for studying pathway dynamics. The following sections provide detailed methodologies for key experimental assays.

Fluorescence In Situ Hybridization (FISH) for Gene Amplification/Rearrangement

FISH is a cytogenetic technique used to visualize specific DNA sequences in cells and is the gold standard for detecting gene amplification and rearrangements.

Objective: To detect FGFR gene copy number amplification or gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

-

Slide Preparation:

-

Cut 4-5 µm thick sections from an FFPE tumor block and mount on positively charged slides.[4]

-

Bake slides overnight at 58-60°C to ensure tissue adherence.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2x 10 minutes.

-

Rehydrate through a series of graded ethanol washes: 100% (2x 5 min), 90% (5 min), and 70% (5 min).

-

Wash slides in deionized water for 2x 2 minutes.

-

-

Pretreatment (Antigen Retrieval and Proteolysis):

-

Incubate slides in a heat pretreatment solution (e.g., citrate buffer, pH 6.0) at 98°C for 15-30 minutes.

-

Wash in deionized water for 2x 2 minutes.

-

Apply a pepsin or protease solution and incubate for approximately 15 minutes at 37°C in a humidity chamber to digest proteins and allow probe access.

-

Wash slides in PBS or deionized water.

-

-

Denaturation and Hybridization:

-

Dehydrate slides again through a graded ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

-

Apply 10-15 µL of the FISH probe mixture (e.g., a dual-color probe with a locus-specific identifier for FGFR and a centromeric probe for the corresponding chromosome) to the target area and cover with a coverslip.[4]

-

Seal the coverslip with rubber cement.

-

Co-denature the slide (with probe) on a hot plate at 75°C for 5-10 minutes.[4]

-

Transfer the slide to a humidified chamber and hybridize overnight at 37°C.[4]

-

-

Post-Hybridization Washes and Counterstaining:

-

Carefully remove the coverslip and wash the slide in a stringent wash buffer (e.g., 0.4x SSC) at 72°C for 2 minutes to remove non-specifically bound probe.[4]

-

Wash in a less stringent buffer (e.g., 2x SSC with 0.05% Tween-20) at room temperature for 30 seconds.

-

Briefly dehydrate, air dry in the dark, and apply an anti-fade mounting medium containing DAPI for nuclear counterstaining.

-

-

Scoring and Interpretation:

-

Using a fluorescence microscope, count the signals in at least 60-100 non-overlapping tumor cell nuclei.[4]

-

For Amplification: Calculate the ratio of the FGFR gene signal to the centromere signal. A ratio ≥2.0 is typically considered amplified.[4] High-level amplification may be defined by an average gene copy number ≥6 or the presence of large gene clusters.[4]

-

For Rearrangement (using a break-apart probe): A positive result is indicated by the separation of the two colored signals (split signals). A cutoff of >15% of cells showing a split signal pattern is often used.

-

Next-Generation Sequencing (NGS) for Mutations and Fusions

NGS allows for the simultaneous detection of single-nucleotide variants (SNVs), insertions/deletions, copy number variations, and gene fusions across a panel of genes.

Objective: To perform targeted sequencing of FGFR genes from tumor-derived DNA or RNA to identify clinically relevant alterations.

Methodology:

-

Nucleic Acid Extraction:

-

Extract genomic DNA (for mutations, amplifications) or total RNA (for fusion detection) from FFPE tissue sections or liquid biopsy samples using a suitable commercial kit. Ensure quality control checks (e.g., spectrophotometry, fluorometry) are performed.

-

-

Library Preparation (DNA):

-

Fragmentation: Shear genomic DNA to a target size (e.g., 150-250 bp) using enzymatic or mechanical methods.

-

End-Repair and A-tailing: Repair the fragmented DNA ends to create blunt ends and add a single adenine nucleotide to the 3' ends.

-

Adapter Ligation: Ligate platform-specific sequencing adapters, which contain index sequences (barcodes) for sample multiplexing, to the DNA fragments.

-

Library Amplification: Perform PCR to enrich for the adapter-ligated fragments and add the full adapter sequences required for sequencing.

-

-

Target Enrichment (Hybridization Capture):

-

Pool multiple sample libraries.

-

Hybridize the pooled library with a custom panel of biotinylated oligonucleotide probes designed to capture the exons and select introns of FGFR1-4 and other relevant cancer genes.

-

Use streptavidin-coated magnetic beads to pull down the probe-bound target DNA fragments.

-

Wash the beads to remove non-target DNA.

-

Amplify the captured target library by PCR.

-

-

Sequencing and Data Analysis:

-

Quantify and qualify the final library pool.

-

Sequence the library on an NGS platform (e.g., Illumina).

-

Bioinformatics Pipeline:

-

Demultiplex reads based on barcodes.

-

Align reads to the human reference genome.

-

Perform variant calling to identify SNVs and indels.

-

Analyze read depth to detect copy number variations.

-

Use specialized algorithms to identify structural variants and gene fusions from both DNA and RNA data.

-

-

Immunohistochemistry (IHC) for Protein Expression

IHC is used to assess the expression level and subcellular localization of FGFR proteins in tissue sections, often as a correlative method to gene amplification.

Objective: To detect FGFR protein expression in FFPE tumor tissue.

Methodology:

-

Slide Preparation and Deparaffinization:

-

Prepare 4-5 µm thick FFPE sections on charged slides.

-

Deparaffinize in xylene and rehydrate through a graded ethanol series as described for FISH.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a steamer or pressure cooker for 10-20 minutes.[7]

-

-

Staining Procedure:

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding sites using a protein block or normal serum solution.[7]

-

Primary Antibody Incubation: Incubate slides with a validated primary antibody against the specific FGFR target (e.g., FGFR1, Rabbit pAb) at an optimized dilution (e.g., 1:200 to 1:4000) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: Wash slides in buffer (e.g., TBS-T). Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Wash again.

-

Chromogen Application: Apply a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody complex.

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded ethanol series and clear in xylene.

-

Apply a permanent mounting medium and a coverslip.

-

-

Scoring and Interpretation:

-

A pathologist scores the staining based on intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells.

-

An H-score can be calculated: H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)], yielding a score from 0 to 300. Positivity thresholds must be established based on controls and clinical correlation.

-

Western Blot for Pathway Activation Analysis

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate, and is particularly useful for assessing the phosphorylation status of signaling proteins.

Objective: To assess the activation state of the FGFR pathway by detecting phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) in cancer cell lines.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Culture cancer cells to desired confluency and treat with FGF ligands or FGFR inhibitors as required.

-

Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

-

Immunoblotting:

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-FRS2 Tyr196, anti-p-ERK, anti-total FRS2, anti-total ERK) at the recommended dilution, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.

-

Washing: Perform extensive washes with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

-

Analysis:

-

Quantify band intensity using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein signal to determine the relative level of pathway activation.

-

References

- 1. Definition of a fluorescence in-situ hybridization score identifies high- and low-level FGFR1 amplification types in squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunohistochemical Expression of Basic Fibroblast Growth Factor and Fibroblast Growth Factor Receptors 1 and 2 in the Pathogenesis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of RNA-FISH Assay for Detection of Oncogenic FGFR3-TACC3 Fusion Genes in FFPE Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Immunohistochemistry (IHC). [bio-protocol.org]

- 9. zytovision.com [zytovision.com]

- 10. mdpi.com [mdpi.com]

- 11. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Mutation profiling of FGFR genes in solid tumors using comprehensive NGS panel. - ASCO [asco.org]

In Vitro Target Validation of Derazantinib Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (formerly ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3] This makes the FGFRs compelling targets for therapeutic intervention.

This technical guide provides an in-depth overview of the in vitro methodologies and key data supporting the target validation of derazantinib. It summarizes its kinase selectivity, its cellular mechanism of action, and the experimental protocols used to characterize its activity.

Mechanism of Action

Derazantinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition blocks the signal transduction cascades that promote tumor cell proliferation, survival, and angiogenesis.[1] In vitro studies have demonstrated that derazantinib potently inhibits FGFR subtypes 1, 2, and 3.[5][6] It also shows activity against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which may contribute to its overall anti-tumor effect by modulating the tumor microenvironment and angiogenesis.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of derazantinib against various kinases and its effect on cellular functions.

Table 1: Cell-Free Kinase Inhibitory Activity of Derazantinib

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR1 | 4.5 | Cell-Free Kinase Assay |

| FGFR2 | 1.8 - 5.2 | Cell-Free Kinase Assay |

| FGFR3 | 4.5 | Cell-Free Kinase Assay |

| FGFR4 | 34 | Cell-Free Kinase Assay |

| CSF1R | 16.2 | Cell-Free Kinase Assay |

| VEGFR2 | 31.7 | Cell-Free Kinase Assay |

| RET | Inhibited¹ | Cell-Free Kinase Assay |

| DDR2 | Inhibited¹ | Cell-Free Kinase Assay |

| PDGFRβ | Inhibited¹ | Cell-Free Kinase Assay |

| KIT | Inhibited¹ | Cell-Free Kinase Assay |

¹ Derazantinib has been shown to inhibit these kinases, though specific IC50 values are not consistently reported in the public domain.[5][7] Data sourced from references:[4][5][6][7]

Table 2: Cellular Activity of Derazantinib

| Assay | Cell Line | Target/Process | EC50 / GI50 (µM) | Genetic Context |

| FGFR Autophosphorylation | Cos-1 (overexpressing) | pFGFR1 | < 0.123 | FGFR1 Overexpression |

| FGFR Autophosphorylation | Cos-1 (overexpressing) | pFGFR2 | 0.185 | FGFR2 Overexpression |

| FGFR Autophosphorylation | Cos-1 (overexpressing) | pFGFR3 | 0.463 | FGFR3 Overexpression |

| Anti-Proliferation | Urothelial Cancer Panel | Cell Viability | Mean GI50: 1.7 | Various (FGFR3 fusions in most sensitive lines) |

| FGF2-mediated Growth Arrest | Chondrocytes | Rescue from Growth Arrest | ~ 0.1 | N/A |

Data sourced from references:[4][5]

Signaling Pathway and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures provide a clear understanding of the drug's mechanism and the methods used for its validation.

Caption: Derazantinib inhibits FGFR phosphorylation, blocking downstream signaling.

References

- 1. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selleck Chemical LLC Derazantinib(ARQ-087) 2mg 1234356-69-4, Quantity: | Fisher Scientific [fishersci.com]

Preclinical Evaluation of Derazantinib Racemate: A Technical Guide

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Preclinical and clinical studies primarily refer to "Derazantinib," with "Derazantinib Racemate" being its racemic form.[3] It potently targets FGFR1, 2, and 3, which are key drivers of cell proliferation, differentiation, and migration.[4] Genetic aberrations in FGFR genes, such as fusions, mutations, or amplifications, are therapeutic targets in various cancers.[4] Derazantinib's mechanism of action involves binding to the kinase domain of FGFRs, which inhibits downstream signaling pathways, thereby suppressing tumor cell proliferation, angiogenesis, and promoting cell death.[1][2] Beyond the FGFR family, Derazantinib also shows inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a multi-faceted anti-tumor effect that may involve modulation of the tumor microenvironment.[5][6]

Pharmacodynamics: In Vitro Activity

The in vitro profile of Derazantinib demonstrates potent and selective kinase inhibition, leading to significant anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation.

Kinase Inhibition Profile

Derazantinib is a multi-kinase inhibitor with high potency against FGFR1, 2, and 3. Its inhibitory activity has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Target Kinase | IC50 (nM) | Other Inhibited Kinases |

| FGFR1 | 4.5[5][7] | CSF1R[4][8] |

| FGFR2 | 1.8[5][7] | VEGFR2[6][9] |

| FGFR3 | 4.5[5] | RET[5] |

| FGFR4 | 34[5] | KIT[5] |

| PDGFRβ[5] | ||

| DDR2[5] | ||

| Table 1: Kinase Inhibitory Spectrum of Derazantinib. Data compiled from cell-free kinase assays. |

Cellular Activity and Mechanism

Derazantinib acts as an ATP-competitive inhibitor, capable of binding to both the inactive and active forms of the FGFR kinase.[5] This dual action effectively delays kinase activation by preventing autophosphorylation and inhibits the signaling of already active kinases.[5] This inhibition blocks downstream signaling cascades critical for tumor growth.

-

Inhibition of Cellular Phosphorylation : In cells overexpressing FGFRs, Derazantinib inhibits their autophosphorylation in a dose-dependent manner.[5] This leads to the attenuation of signaling through downstream pathways, evidenced by reduced phosphorylation of FRS2α, AKT, and ERK.[5][7]

-

Anti-Proliferative Effects : Derazantinib demonstrates potent anti-proliferative activity in cancer cell lines driven by FGFR amplifications, fusions, and mutations.[7] In a broad panel of 90 human tumor cell lines, the IC50 values for proliferation inhibition ranged from 0.01 to 20 µM.[10]

-

Cell Cycle Arrest and Apoptosis : In cancer cell lines with high levels of FGFR2, treatment with Derazantinib leads to a G1 phase cell cycle arrest, which is subsequently followed by the induction of apoptosis.[5][7]

Caption: FGF/FGFR signaling pathway and the inhibitory action of Derazantinib.

Pharmacokinetics

Pharmacokinetic studies in both animals and humans have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Derazantinib.

| Parameter | Finding | Species |

| Oral Bioavailability | 56% (absolute) | Human[11] |

| Absorption | Well absorbed after oral administration | Human[11] |

| Cmax (Peak Concentration) | ~637 ng/mL | Rat (30 mg/kg dose)[12] |

| Metabolism | Primarily by CYP3A4 (in vitro) | Human/Rat[12] |

| Major Circulating Component | Unchanged Derazantinib (48% of radioactivity post-oral dose) | Human[11] |

| Primary Route of Elimination | Hepatic excretion (majority of radioactivity recovered in feces) | Human[11] |

| Table 2: Summary of Derazantinib Pharmacokinetic Properties. |

Preclinical Efficacy: In Vivo Studies

Derazantinib has demonstrated significant anti-tumor efficacy across a range of preclinical in vivo models, particularly those with defined FGFR genetic aberrations.

-

Monotherapy in Xenograft Models : Derazantinib effectively inhibits tumor growth in xenograft models of gastric cancer and intrahepatic cholangiocarcinoma (iCCA) that harbor FGFR2 fusions or amplifications.[5][7] In some gastric cancer models with FGFR2 fusions, treatment resulted in complete tumor regression.[13][14] Efficacy in gastric cancer models showed a high correlation with FGFR gene expression levels.[15] The drug was well tolerated in these models at doses up to 75 mg/kg.[5]

-

Combination Therapy : Preclinical studies combining Derazantinib with the chemotherapy agent paclitaxel showed synergistic or additive anti-tumor effects in gastric cancer models.[4][15] This synergy was significantly associated with higher levels of M2-type tumor-associated macrophages (M2-TAMs) in the tumor microenvironment, which is consistent with Derazantinib's inhibitory effect on CSF1R, a key receptor for M2-TAM function.[8][15]

-

Anti-Angiogenic Activity : The inhibitory effect of Derazantinib on VEGFR2 translates to anti-angiogenic properties.[16][17] In zebrafish embryo models, Derazantinib disrupted blood vessel development in a dose-dependent manner, confirming its potential to inhibit angiogenesis.[16][18]

Caption: A typical experimental workflow for an in vivo xenograft study.

Safety and Toxicology

The preclinical safety profile of Derazantinib has been further characterized in early-phase clinical trials, which have identified a manageable set of adverse events. The toxicity profile compares favorably to other drugs in the FGFR inhibitor class, with a notably low incidence of certain class-specific side effects.[6]

| Adverse Event Category | Specific Events | Incidence Rate (Any Grade) |

| Most Common | Hyperphosphatemia | 35% - 75.9%[19][20][21] |

| Fatigue / Asthenia | 33% - 69.0%[19][20][21] | |

| Nausea | 32%[19][20] | |

| Dry Mouth | 27%[19][20] | |

| Dry Eye / Eye Toxicity | 24% - 41.4%[19][20][21] | |

| Common Grade ≥3 | Increased AST | 10%[19][20] |

| Increased ALT | 9%[19][20] | |

| Hyperphosphatemia | 10.3%[21] | |

| FGFR Inhibitor Class Effects | Nail Toxicities | 7.5%[19][20] |

| Stomatitis | 2.0%[19][20] | |

| Retinal Events | 1.4%[19][20] | |

| Palmar-Plantar Erythrodysesthesia | 1.4%[19][20] | |

| Table 3: Summary of Common Adverse Events Associated with Derazantinib from Clinical Studies. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (AlphaScreen™)

This protocol outlines a method to determine the IC50 of Derazantinib against FGFR kinases.[5]

-

Compound Preparation : Serially dilute Derazantinib in DMSO. Add 2.5 µL of the dilutions or vehicle (DMSO) to the wells of a reaction plate.

-

Enzyme Reaction : Add FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na₃PO₄) to each well.

-

Pre-incubation : Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation : Add a mixture of ATP and biotinylated substrate (e.g., biotinylated-PYK2) to start the kinase reaction. The final volume should be 25 µL.

-

Incubation : Incubate for 60 minutes at room temperature.

-

Detection : Stop the reaction by adding a stop/detection mixture containing EDTA and AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.

-

Final Incubation : Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition : Read the plate on a Perkin Elmer Envision Multilabel plate reader (excitation: 640 nm, emission: 570 nm).

-

Analysis : Calculate IC50 values from the resulting dose-response curves.

Caption: Workflow for an in vitro AlphaScreen™ kinase inhibition assay.

Cell Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of Derazantinib on cancer cell lines.

-

Cell Plating : Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight at 37°C.

-

Compound Treatment : Treat the cells with a range of concentrations of Derazantinib or vehicle control.

-

Incubation : Incubate the plates for a specified period, typically 72 hours, at 37°C.

-

Viability Assessment : Add a viability reagent (e.g., CCK-8, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition : Measure the absorbance or luminescence using a plate reader.

-

Analysis : Normalize the data to the vehicle-treated control wells and calculate the IC50 for cell growth inhibition.

In Vivo Xenograft Tumor Model

This protocol details the steps for evaluating the anti-tumor efficacy of Derazantinib in an animal model.[8]

-

Cell Implantation : Subcutaneously inject human tumor cells (e.g., SNU-16 gastric cancer cells) into the flank of immunocompromised mice (e.g., Balb/c nude mice).

-

Tumor Growth : Monitor the mice until tumors reach a palpable, predetermined average volume (e.g., 150 mm³).

-

Randomization : Randomize the animals into treatment cohorts (e.g., vehicle control, Derazantinib at various doses).

-

Dosing : Administer Derazantinib orally (p.o.) once daily (q.d.) for the duration of the study (e.g., 3-4 weeks).

-

Monitoring : Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as indicators of efficacy and toxicity, respectively.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., immunohistochemistry, western blotting, or qPCR) to assess target modulation.[8]

References

- 1. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound (ARQ-087 Racemate) | FGFR抑制剂 | MCE [medchemexpress.cn]

- 4. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. tno-pharma.com [tno-pharma.com]

- 12. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basilea reports activity of derazantinib in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium | GlobeNewswire by notified [kommunikasjon.ntb.no]

- 14. Basilea reports activity of derazantinib in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium - Inderes [inderes.fi]

- 15. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. doaj.org [doaj.org]

- 19. onclive.com [onclive.com]

- 20. pharmacytimes.com [pharmacytimes.com]

- 21. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Derazantinib

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of derazantinib, an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR). The information is compiled from various preclinical and clinical studies to support further research and development of this compound.

Pharmacodynamics

Derazantinib is a potent, ATP-competitive inhibitor of FGFR isoforms 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[4] Derazantinib also demonstrates inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6]

Mechanism of Action and In Vitro Activity

Derazantinib exerts its anti-neoplastic effects by binding to the ATP-binding pocket of FGFR, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[3][7] This leads to the suppression of tumor cell proliferation, angiogenesis, and induction of apoptosis in FGFR-dependent cancer cells.[1][2][3] The inhibitory activity of derazantinib against various kinases is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of Derazantinib

| Target | Assay Type | IC50 (nM) | Reference |

| FGFR1 | Kinase Assay | 4.5 | [3][7] |

| FGFR2 | Kinase Assay | 1.8 | [3][7] |

| FGFR3 | Kinase Assay | 4.5 | [3][7] |

| FGFR4 | Kinase Assay | 34 | [3] |

| RET | Kinase Assay | - | [3] |

| DDR2 | Kinase Assay | - | [3] |

| PDGFRβ | Kinase Assay | - | [3] |

| VEGFR | Kinase Assay | - | [3] |

| KIT | Kinase Assay | - | [3] |

IC50 values for RET, DDR2, PDGFRβ, VEGFR, and KIT were mentioned as being inhibited by Derazantinib, but specific values were not provided in the search results.

Signaling Pathway

Derazantinib inhibits the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation. The simplified signaling pathway is depicted below.

Caption: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

Pharmacodynamic Biomarkers

Clinical studies have identified several biomarkers that indicate target engagement of derazantinib. Treatment with derazantinib has been shown to cause an increase in the plasma levels of FGF19, FGF23, and phosphate.[4]

Table 2: Pharmacodynamic Effects of Derazantinib in iCCA Patients

| Biomarker | Dose | Change from Baseline | Timepoint | Reference |

| Phosphate | 300 mg QD | 40% increase | Cycle 2, Day 1 | [4] |

| FGF19 | 300 mg QD | 300% increase | Cycle 2, Day 1 | [4] |

| FGF23 | 300 mg QD | 140% increase | Cycle 2, Day 1 | [4] |

Pharmacokinetics

Derazantinib is an orally administered drug that has been evaluated in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Rats

A study in Sprague-Dawley rats investigated the pharmacokinetics of a single oral dose of derazantinib.

Table 3: Pharmacokinetic Parameters of Derazantinib in Rats

| Parameter | Derazantinib (30 mg/kg) | Derazantinib (30 mg/kg) + Naringin (50 mg/kg) | Reference |

| Cmax (ng/mL) | 1256.3 ± 211.4 | 1389.7 ± 254.1 | [8] |

| Tmax (h) | 2.0 ± 0.5 | 1.8 ± 0.4 | [8] |

| AUC0→t (ng·h/mL) | 8546.2 ± 1532.8 | 9213.5 ± 1678.4 | [8] |

| AUC0→∞ (ng·h/mL) | 8897.4 ± 1601.5 | 9587.3 ± 1745.2 | [8] |

| t1/2 (h) | 4.2 ± 0.8 | 4.5 ± 0.9 | [8] |

| CLz/F (L/h/kg) | 3.4 ± 0.6 | 3.1 ± 0.5 | [8] |

Clinical Pharmacokinetics in Humans

An open-label study in healthy male subjects was conducted to assess the absorption, metabolism, and excretion of derazantinib.

Table 4: Human Pharmacokinetic Properties of Derazantinib

| Parameter | Value | Reference |

| Bioavailability | 56% | [9] |

| Major Route of Elimination | Hepatic Excretion | [9] |

| Major Circulating Component in Plasma | Unchanged Derazantinib | [9] |

| Major Metabolites in Plasma | M-13, M-24 | [9] |

| Major Components in Feces | Unchanged Derazantinib, M-6 | [9] |

Metabolism

In vitro studies have shown that derazantinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[10] The major metabolites identified in human plasma are M-13 and M-24 (a glucuronide conjugate of M-6), while unchanged derazantinib and the hydroxylated metabolite M-6 are the main components found in feces.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of derazantinib against FGFR1 and FGFR2 was determined using a kinase assay with the following protocol[3]:

-

FGFR1 or FGFR2 enzyme was added to an assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT).

-

The enzyme solution was dispensed into wells at a final concentration of 0.50 nM for FGFR1 and 0.25 nM for FGFR2.

-

After a 30-minute pre-incubation period, ATP and a biotinylated-PYK2 substrate were added to initiate the reaction.

-

The final concentrations were 0–1,000 μM for ATP and 80 nM for the substrate in a total reaction volume of 25 μL.

-

The reaction was allowed to proceed, and the inhibition was measured to determine the IC50 values.

Cell Proliferation and Cycle Analysis

The anti-proliferative activity of derazantinib was assessed in cell lines with FGFR dysregulation[3][7]:

-

Cells were plated and incubated at 37°C overnight.

-

The cells were then treated with derazantinib (e.g., 0.1 μM or 1 μM) for 24 or 72 hours.

-

For cell cycle analysis, cells were fixed and stained using a Cycletest Plus Reagent kit.

-

Cell cycle profiles were analyzed using a FACS Calibur flow cytometer to determine the induction of G1 cell cycle arrest and subsequent apoptosis.

Human ADME Study Workflow

An accelerator mass spectrometry (AMS)-enabled study was conducted to evaluate the absorption, disposition, and metabolism of derazantinib in healthy male subjects.[9]

Caption: Workflow for the human ADME study of [14C]-labeled Derazantinib.

Preclinical Pharmacokinetic Study in Rats

The pharmacokinetic study of derazantinib in Sprague-Dawley rats involved the following steps[8][10][11]:

-

Rats were divided into two groups.

-

One group received an oral dose of derazantinib (30 mg/kg).

-

The second group was pretreated with oral naringin (50 mg/kg) before receiving the same dose of derazantinib.

-

Blood samples were collected at various time points.

-

Plasma concentrations of derazantinib were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

-

Pharmacokinetic parameters were then calculated from the concentration-time data.

Pharmacodynamic Biomarker Analysis in Clinical Trials

In clinical trials such as ARQ 087-101 (NCT01752920), plasma samples from patients were collected to analyze pharmacodynamic markers[4]:

-

Patient plasma samples were collected on Day 1, 8, 15, and 22 of Cycle 1 and on Day 1 of Cycles 2-6.

-

Levels of FGF19, FGF21, and FGF23 were quantified using commercially available ELISA kits (e.g., from R&D Systems and EMD-Millipore).

-

Phosphate levels were also measured from the plasma samples.

-

The changes in the levels of these biomarkers from baseline were analyzed to assess the pharmacodynamic effects of derazantinib.

References

- 1. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. doaj.org [doaj.org]

- 9. tno-pharma.com [tno-pharma.com]

- 10. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lack of pharmacokinetic interaction between derazantinib and naringin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Off-Target Effects of Derazantinib Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ 087) is a multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family, with potent activity against FGFR1, 2, and 3.[1][2] These receptors are key drivers in various cellular processes, and their dysregulation is implicated in several cancers. While derazantinib's on-target efficacy against FGFR-driven malignancies is established, a comprehensive understanding of its off-target interactions is crucial for predicting potential therapeutic benefits in other diseases, anticipating adverse effects, and guiding rational combination therapies. This technical guide provides an in-depth overview of the off-target profile of derazantinib racemate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the affected signaling pathways.

Off-Target Kinase Profile of Derazantinib

Derazantinib exhibits inhibitory activity against a range of kinases beyond the FGFR family. This promiscuity is a common feature of small-molecule kinase inhibitors and can contribute to both therapeutic efficacy and toxicity. The following tables summarize the known on-target and off-target activities of derazantinib, with IC50 values providing a quantitative measure of inhibitory potency.

Table 1: On-Target Activity of Derazantinib Against FGFR Family Kinases

| Kinase | IC50 (nM) |

| FGFR1 | 4.5[1][2] |

| FGFR2 | 1.8[1][2] |

| FGFR3 | 4.5[1][2] |

| FGFR4 | 34[1] |

Table 2: Off-Target Kinase Activity of Derazantinib

| Kinase | IC50 (nM) |

| Colony-Stimulating Factor 1 Receptor (CSF1R) | 16.2[3] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 31.7[3] |

| Rearranged during transfection (RET) | Inhibited (Specific IC50 not detailed in provided results)[1][3] |

| Discoidin Domain Receptor 2 (DDR2) | Inhibited (Specific IC50 not detailed in provided results)[1] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Inhibited (Specific IC50 not detailed in provided results)[1][3] |

| KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT) | Inhibited (Specific IC50 not detailed in provided results)[1][3] |

| Src family kinases | Inhibited (Specific IC50 not detailed in provided results)[3] |

Signaling Pathways Affected by Off-Target Inhibition

The off-target activity of derazantinib has significant implications for various signaling pathways involved in cancer and other diseases. Inhibition of kinases such as VEGFR2 and CSF1R can modulate the tumor microenvironment and angiogenesis.

Clinical Manifestations of Off-Target Effects: Safety Profile

The clinical safety profile of derazantinib provides insights into its off-target effects in humans. Adverse events observed in clinical trials can often be mechanistically linked to the inhibition of specific kinases.

Table 3: Common Adverse Events Associated with Derazantinib (from Clinical Trials)

| Adverse Event | Frequency (Any Grade) | Potential Off-Target Link |

| Hyperphosphatemia | 35-75.9%[2][3] | On-target (FGFR inhibition) |

| Fatigue/Asthenia | 33-69%[2][3] | Multi-factorial |

| Nausea | 32%[3] | Multi-factorial |

| Dry Mouth | 27%[3] | - |

| Dry Eye | 24%[3] | - |

| Increased AST/ALT | 9-10% (Grade 3 or higher)[3] | - |

| Nail toxicities | 7.5%[3] | - |

| Stomatitis | 2.0%[3] | - |

| Retinal events | 1.4%[3] | - |

| Palmar-plantar erythrodysesthesia | 1.4%[3] | VEGFR inhibition |

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize derazantinib's kinase inhibition profile is essential for data interpretation and replication.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of derazantinib against a specific kinase.

Detailed Method for a LanthaScreen™ CSF1R Kinase Assay (Example):

-

Reagent Preparation:

-

Prepare a 2X stock of recombinant human CSF1R kinase in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X stock of a suitable fluorescently labeled peptide substrate and ATP at the desired concentration (often at the Km for ATP) in the kinase reaction buffer.

-

Prepare serial dilutions of derazantinib in the kinase reaction buffer.

-

-

Assay Procedure:

-

Add 5 µL of each derazantinib dilution to the wells of a 384-well plate.

-

Add 5 µL of the 2X CSF1R kinase solution to each well.

-

Incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding a development solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

The ratio of the emission signals from the acceptor and donor fluorophores is calculated.

-

The percent inhibition is determined relative to no-inhibitor and no-enzyme controls.

-

IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model.

-

VEGFR2 Kinase Inhibition Assay (Example using ADP-Glo™)

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human VEGFR2 in kinase assay buffer.

-

Prepare a 2X solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.

-

Prepare serial dilutions of derazantinib.

-

-

Assay Procedure:

-

Add derazantinib dilutions, VEGFR2 solution, and the substrate/ATP mixture to the wells of a 96-well plate.

-

Incubate for a specified time (e.g., 40 minutes) at 30°C.

-

-

Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate percent inhibition and determine IC50 values as described above.

-

Conclusion

Derazantinib is a potent inhibitor of FGFR1, 2, and 3, but also demonstrates significant activity against a panel of other kinases, most notably CSF1R and VEGFR2. This off-target profile has important implications for its clinical use, contributing to both its therapeutic potential and its adverse event profile. A thorough understanding of these off-target effects, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of derazantinib and next-generation multi-kinase inhibitors. The information presented in this guide serves as a valuable resource for researchers and clinicians working to harness the full potential of this targeted therapy.

References

Methodological & Application

Application Notes and Protocols: Determination of Derazantinib Racemate IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through genetic alterations such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies, making it a compelling target for cancer therapy.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of derazantinib racemate in cancer cell lines using common in vitro cell viability assays, namely the MTT and CellTiter-Glo® assays. Furthermore, it presents a summary of reported IC50 values and a diagram of the FGFR signaling pathway to illustrate the mechanism of action of derazantinib.

Introduction to Derazantinib

Derazantinib is a multi-kinase inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[2] In cell-free kinase assays, derazantinib has demonstrated IC50 values of 4.5 nM, 1.8 nM, and 4.5 nM for FGFR1, FGFR2, and FGFR3, respectively.[2] By inhibiting the autophosphorylation of FGFRs, derazantinib effectively blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Consequently, derazantinib exhibits anti-proliferative activity in cancer cell lines characterized by FGFR dysregulation.[1] These application notes are designed to guide researchers in the accurate determination of the IC50 of derazantinib in relevant cancer cell line models.

Data Presentation: Derazantinib IC50 Values

The anti-proliferative activity of derazantinib has been evaluated across a range of cancer cell lines, particularly those with known FGFR aberrations. The half-maximal inhibitory concentration (IC50) is a critical measure of the drug's potency.

| Cancer Cell Line | Cancer Type | FGFR Status | Derazantinib (ARQ-087) IC50 |

| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | Sensitive (Specific IC50 not detailed in provided abstracts)[1] |

| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | Sensitive (Specific IC50 not detailed in provided abstracts)[1] |

| KATO-III | Gastric Carcinoma | FGFR2 Amplification | Sensitive (Specific IC50 not detailed in provided abstracts) |

| AN3-CA | Endometrial Cancer | FGFR2 Mutation | Information not available in provided abstracts |

| M-14 | Melanoma | Information not available | Information not available in provided abstracts |

Note: While specific IC50 values for the listed cell lines were not explicitly found in the provided search results, they are described as sensitive to Derazantinib. A broader screen of 26 gastrointestinal cancer cell lines reported GI50 values ranging from 0.02 to 20 µM, with the most sensitive lines (GI50 ≤ 0.5 µM) harboring FGFR fusions or exhibiting high FGFR expression.

Signaling Pathway

References

Application Notes and Protocols: Derazantinib Racemate for Studying FGFR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent and orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] As an ATP-competitive inhibitor, it serves as a critical tool for investigating the intricate roles of FGFR signaling in various physiological and pathological processes, including cancer and developmental disorders.[2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or mutations, is a known driver in several cancers.[2][3][4] Derazantinib's ability to selectively block this pathway makes it an invaluable reagent for elucidating the downstream effects of FGFR inhibition and for preclinical evaluation of potential therapeutic strategies. Beyond the primary FGFR targets, Derazantinib also exhibits inhibitory activity against other kinases, including RET, DDR2, PDGFRβ, VEGFR, and KIT, which should be considered in experimental design.[1][5]

These application notes provide a comprehensive overview of the use of Derazantinib racemate in studying FGFR signaling pathways, complete with detailed experimental protocols and data presentation.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR1 | 4.5 | Cell-free kinase assay |

| FGFR2 | 1.8 | Cell-free kinase assay |

| FGFR3 | 4.5 | Cell-free kinase assay |

| FGFR4 | 34 | Cell-free kinase assay |

| RET | 3 | Cell-free assay |

| DDR2 | 3.6 | Cell-free assay |

| PDGFRβ | 4.1 | Cell-free assay |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of Derazantinib in FGFR-Overexpressing Cells

| Cell Line | FGFR Isoform Overexpressed | EC50 (µM) for Phosphorylation Inhibition |

| Cos-1 | FGFR1 | < 0.123 |

| Cos-1 | FGFR2 | 0.185 |

| Cos-1 | FGFR3 | 0.463 |

| Cos-1 | FGFR4 | > 10 |

Data represents the concentration of Derazantinib required to inhibit 50% of receptor phosphorylation.[1]

Signaling Pathway and Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, migration, and differentiation.[4][5] Derazantinib exerts its inhibitory effect by competing with ATP for the binding site in the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling.[2]

Experimental Protocols

The following are detailed protocols for key experiments to study FGFR signaling pathways using Derazantinib.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of Derazantinib on the kinase activity of recombinant FGFR enzymes.

Materials:

-

This compound

-

Recombinant FGFR1, FGFR2, or FGFR3 enzyme

-

Kinase Assay Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na3PO4)

-

Biotinylated peptide substrate (e.g., biotinylated-PYK2)

-

ATP

-

DMSO (for stock solution)

-

384-well assay plates

-

Detection reagents (e.g., AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads)

-

Plate reader

Procedure:

-

Prepare Derazantinib Dilutions: Prepare a stock solution of Derazantinib in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO, followed by a further dilution in water to achieve the final desired concentrations with a consistent low percentage of DMSO (e.g., 1%).[1]

-

Assay Plate Preparation: Add 2.5 µL of the diluted Derazantinib or vehicle (DMSO control) to the wells of a 384-well plate.[1]

-

Enzyme Addition: Add 17.5 µL of recombinant FGFR enzyme diluted in kinase assay buffer to each well. The final enzyme concentration should be optimized for the assay (e.g., 0.25-0.50 nM).[1]

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Add 5 µL of a solution containing ATP and the biotinylated substrate in kinase assay buffer to each well. The final concentrations of ATP should be close to the Km for the specific FGFR isoform, and the substrate concentration should be optimized for signal detection (e.g., 80 nM).[1]

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[1]

-

Reaction Termination and Detection: Stop the reaction by adding a stop/detection mixture containing EDTA and the appropriate detection reagents (e.g., AlphaScreen™ beads).[1]

-

Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.[1]

-

Data Acquisition: Read the plate using a suitable plate reader.[1]

-

Data Analysis: Calculate the percent inhibition for each Derazantinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of FGFR Pathway Inhibition

This protocol allows for the assessment of Derazantinib's effect on the phosphorylation status of FGFR and its downstream signaling proteins in a cellular context.

Materials:

-

Cell line with active FGFR signaling (e.g., SNU-16, NCI-H716, or cells overexpressing FGFR)

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Derazantinib (e.g., 0.1 µM, 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 or 72 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[6]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Proliferation Assay (CCK-8)

This assay measures the anti-proliferative activity of Derazantinib on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of medium and incubate overnight.[6]

-

Treatment: Treat the cells with a range of Derazantinib concentrations (e.g., 0.16 to 5 µmol/L) in triplicate. Include a vehicle control (DMSO).[6] The final DMSO concentration should be kept below 0.1%.[6]

-

Incubation: Incubate the plates for the desired time period (e.g., 48 hours).[6]

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[6]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Cell Migration (Scratch) Assay

This assay assesses the effect of Derazantinib on cell migration.

Materials:

-

Cell line of interest

-

6-well plates

-

200 µL pipette tips

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow them to >90% confluency.[6]

-

Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[6]

-

Washing: Gently wash the wells with PBS to remove detached cells.[6]

-

Treatment: Add fresh medium containing different concentrations of Derazantinib or vehicle control.[6]

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[6]

-

Analysis: Measure the area of the scratch at each time point using software like ImageJ and calculate the percentage of wound closure.[6]

Conclusion

This compound is a versatile and potent tool for the investigation of FGFR signaling pathways. Its well-characterized inhibitory profile allows for the targeted interrogation of FGFR function in a variety of experimental systems. The protocols outlined above provide a solid foundation for researchers to explore the multifaceted roles of FGFR signaling in health and disease. As with any kinase inhibitor, it is important to consider its off-target effects and to use appropriate controls to ensure the specificity of the observed results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derazantinib Racemate in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with potent activity against FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various malignancies, making it a key therapeutic target.[4] Derazantinib has also demonstrated inhibitory activity against other kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and colony-stimulating factor 1 receptor (CSF1R), suggesting a broader mechanism of action that may contribute to its anti-tumor and immunomodulatory effects.[5]

These application notes provide an overview of the preclinical rationale and clinical investigation of derazantinib in combination with chemotherapy, focusing on its synergistic potential. Detailed protocols for preclinical evaluation are also provided to aid in further research and development.

Mechanism of Action and Preclinical Synergy with Paclitaxel

Derazantinib exerts its primary anti-tumor effect by inhibiting the phosphorylation of FGFR and its downstream signaling proteins, including FRS2α, AKT, and ERK.[1] This leads to cell cycle arrest at the G1 phase and subsequent apoptosis in tumor cells with FGFR dysregulation.[1][6]

Preclinical studies have demonstrated a significant synergistic anti-tumor effect when derazantinib is combined with the chemotherapeutic agent paclitaxel in gastric cancer models.[3] Interestingly, this synergy was observed in in vivo xenograft models but not in in vitro cell culture, pointing to the crucial role of the tumor microenvironment.[3] The proposed mechanism for this synergy involves derazantinib's inhibition of CSF1R, a key regulator of M2-phenotype tumor-associated macrophages (TAMs).[3][4] These M2-TAMs are known to create an immunosuppressive tumor microenvironment. By inhibiting CSF1R, derazantinib may repolarize macrophages towards a more anti-tumor M1 phenotype, thereby enhancing the cytotoxic effects of paclitaxel.[4]